molecular formula C20H28N2O3S B11227832 1-(benzylsulfonyl)-N-(bicyclo[2.2.1]hept-2-yl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(bicyclo[2.2.1]hept-2-yl)piperidine-3-carboxamide

Cat. No.: B11227832
M. Wt: 376.5 g/mol
InChI Key: LUZDIWKBUUVMDS-UHFFFAOYSA-N
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Description

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a bicyclo[2.2.1]heptane moiety, which is known for its rigidity and stability, making it an interesting scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclo[2.2.1]heptane derivative is then functionalized to introduce the piperidine and phenylmethanesulfonyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent functionalization steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{BICYCLO[22

    Chemistry: As a scaffold for the development of new chemical entities with improved stability and reactivity.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases due to its ability to modulate specific molecular pathways.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as chemokine receptors. The compound has been shown to act as a selective antagonist of the CXCR2 receptor, which is involved in the regulation of immune responses and cancer metastasis. By blocking the activity of CXCR2, the compound can inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its bicyclo[2.2.1]heptane scaffold, which provides enhanced stability and rigidity compared to other CXCR2 antagonists. This structural feature may contribute to its improved pharmacokinetic properties and selectivity for the CXCR2 receptor .

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-bicyclo[2.2.1]heptanyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H28N2O3S/c23-20(21-19-12-16-8-9-17(19)11-16)18-7-4-10-22(13-18)26(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,16-19H,4,7-14H2,(H,21,23)

InChI Key

LUZDIWKBUUVMDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3CC4CCC3C4

Origin of Product

United States

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